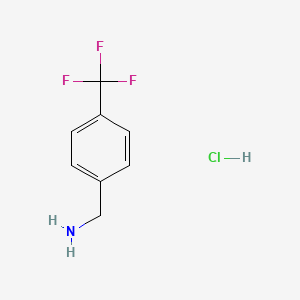

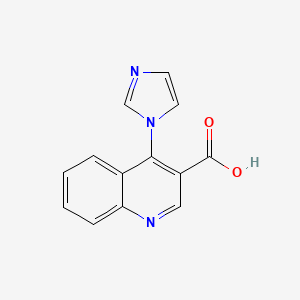

![molecular formula C8H8N4S2 B1317329 N-[4-(2-tienil)-1,3-tiazol-2-il]guanidina CAS No. 735225-85-1](/img/structure/B1317329.png)

N-[4-(2-tienil)-1,3-tiazol-2-il]guanidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

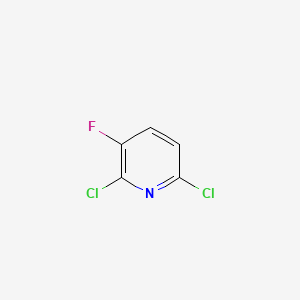

“N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with various substrates . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is characterized by a thiophene ring and a guanidine group . The thiophene ring is a five-membered ring containing one sulfur atom .

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de tiofeno y tiazol se han encontrado que exhiben una amplia gama de propiedades farmacológicas . Se han utilizado en el desarrollo de varios fármacos con propiedades antioxidantes, analgésicas, antiinflamatorias, antimicrobianas, antifúngicas, antivirales, diuréticas, anticonvulsivas, neuroprotectoras y antitumorales o citotóxicas .

Actividad Anticancerígena

Los derivados de tiazol se han estudiado por su potencial actividad anticancerígena. Por ejemplo, ciertos compuestos basados en tiazol han mostrado efectos potentes sobre el cáncer de próstata .

Química Industrial

Los derivados de tiofeno se utilizan en la química industrial, particularmente como inhibidores de la corrosión .

Ciencia de Materiales

Las moléculas mediadas por tiofeno juegan un papel destacado en el avance de los semiconductores orgánicos . También se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .

Actividades Biológicas

Los tiazoles se encuentran en muchos compuestos biológicamente activos potentes, como la sulfathiazola (fármaco antimicrobiano), el Ritonavir (fármaco antirretroviral), la Abafungina (fármaco antifúngico) y la Tiazofurina (fármaco antineoplásico) .

Fotosensibilizadores

Los tiazoles se han utilizado en el campo de los fotosensibilizadores .

Vulcanización del Caucho

Los tiazoles se han utilizado en el proceso de vulcanización del caucho .

Cristales Líquidos

Los tiazoles se han utilizado en el desarrollo de cristales líquidos .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

Direcciones Futuras

The future directions for “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent advances in the synthesis of imidazoles highlight the potential for regiocontrolled synthesis of substituted imidazoles . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential for the development of new pyrimidines as anti-inflammatory agents .

Análisis Bioquímico

Biochemical Properties

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can bind to the active sites of enzymes, altering their activity and leading to changes in metabolic flux. Additionally, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine interacts with proteins involved in cell signaling, influencing various cellular processes .

Cellular Effects

The effects of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine on cells are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without toxicity .

Metabolic Pathways

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine can affect the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy balance .

Transport and Distribution

Within cells and tissues, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For instance, N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine may accumulate in metabolically active tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences energy metabolism and apoptotic pathways. The precise localization of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine within cells determines its specific biochemical effects .

Propiedades

IUPAC Name |

2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLREMZTYYFAEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

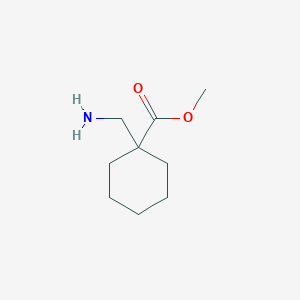

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

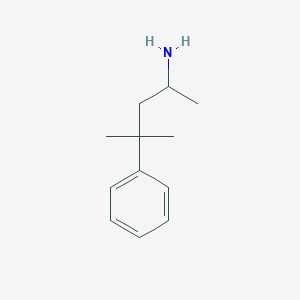

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

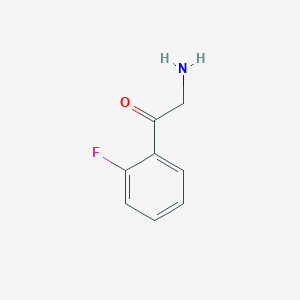

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)